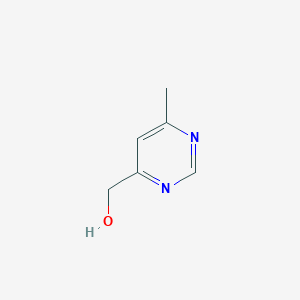

![molecular formula C6H10ClN3 B1321347 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 62002-31-7](/img/structure/B1321347.png)

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

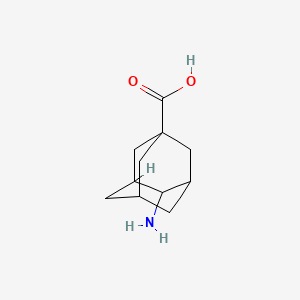

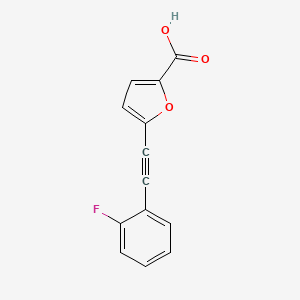

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl. It is a solid substance and has an IUPAC name of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride. This compound is used in various research applications and has been investigated for its potential pharmacological properties .

Chemical Reactions Analysis

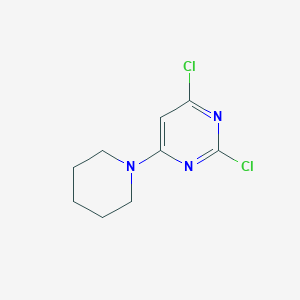

The chemical reactivity of this compound depends on its functional groups and the specific conditions. It can participate in various reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its potential as a precursor for Xa factor inhibitors and CDK inhibitors .

Scientific Research Applications

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride: A Comprehensive Analysis

Factor Xa Inhibitor Development: This compound has been reported in literature for its potential use in the development of Factor Xa inhibitors, which are anticoagulants that prevent blood clots. This application is crucial in the treatment and prevention of thrombosis-related conditions such as deep vein thrombosis and pulmonary embolism .

Cyclin-Dependent Kinase (CDK) Inhibition: Another reported use of this chemical is in the synthesis of CDK inhibitors. CDKs are important in the regulation of cell cycle progression, and their inhibitors can be used in cancer therapy to halt the proliferation of cancer cells .

3. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition The design and synthesis of compounds that inhibit VEGFR-2 kinase activity is another application. These inhibitors can potentially be used in cancer treatment, as they may prevent tumor growth by inhibiting angiogenesis—the formation of new blood vessels that supply nutrients to tumors .

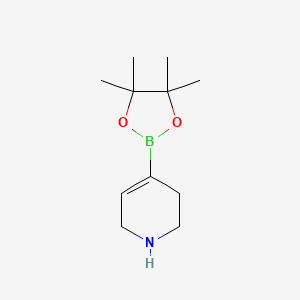

Organic Synthesis Intermediate: As an intermediate in organic synthesis, this compound can be used to create a variety of complex molecules for further research or therapeutic applications.

Proteomics Research: This compound is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions within biological systems .

Pharmaceutical Research: Given its involvement in the synthesis of various inhibitors, this compound likely plays a role in pharmaceutical research aimed at discovering new drugs.

Due to the limited information available from the search results, it’s challenging to provide more specific applications without further detailed research into scientific literature and databases. However, these sections highlight some of the key areas where 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is being applied or has potential for application in scientific research.

Mechanism of Action

Target of Action

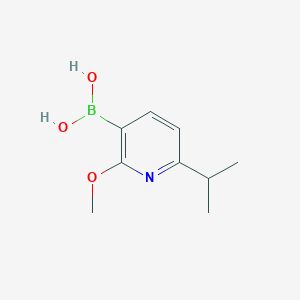

It has been reported that similar compounds can target enzymes such as ikk-ɛ and tbk1 .

Mode of Action

It is known that ikk-ɛ and tbk1, potential targets of similar compounds, play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Biochemical Pathways

The activation of nf-kappab suggests that it may be involved in inflammatory responses, immune responses, and cell survival .

Pharmacokinetics

It is known that the compound should be stored at 2-8°c , suggesting that it may have specific stability requirements.

Result of Action

The activation of nf-kappab suggests that it may have effects on gene expression, inflammation, and cell survival .

Action Environment

It is known that the compound should be stored at 2-8°c , suggesting that temperature may play a role in its stability.

properties

IUPAC Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2,(H,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMNMCZLZDPGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586003 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride | |

CAS RN |

62002-31-7 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)